molecular formula C7H9IO B14317874 2-(Iodomethyl)cyclohex-2-en-1-one CAS No. 105956-33-0

2-(Iodomethyl)cyclohex-2-en-1-one

Cat. No.: B14317874
CAS No.: 105956-33-0
M. Wt: 236.05 g/mol
InChI Key: OOXRMVYIOFKWJZ-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Haloenone Chemistry

Alpha-haloenones are a class of organic compounds characterized by a halogen atom positioned at the carbon atom adjacent (alpha) to a carbonyl group within an enone system. The presence of electron-withdrawing groups—the carbonyl and the halogen—imparts high reactivity to the molecule. sigmaaldrich.com These compounds possess multiple electrophilic sites, making them susceptible to attack by a wide variety of nucleophiles. sigmaaldrich.com Nucleophilic attack can occur at the carbonyl carbon, the carbon bearing the halogen, or through conjugate addition to the β-carbon of the enone system.

While 2-(Iodomethyl)cyclohex-2-en-1-one is technically an allylic halide rather than a vinylic α-haloenone, its chemistry is deeply related. The enone system activates the allylic position, making the iodomethyl group a highly effective leaving group in substitution reactions.

Significance of Iodinated Synthons in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. chemicalbook.com This process involves breaking bonds and identifying "synthons," which are idealized fragments representing potential reactive intermediates. youtube.comnih.gov

An iodinated compound like this compound is a valuable synthon. The iodomethyl group (-CH₂I) serves as a synthetic equivalent for an electrophilic "CH₂⁺" synthon. The carbon-iodine bond is relatively weak and highly polarizable, making iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of molecular construction.

The this compound Scaffold: A Promising Building Block in Organic Synthesis

The cyclohexenone core is a prevalent motif in numerous natural products and biologically active compounds. nih.gov Its ability to participate in a wide array of chemical transformations, including Michael additions, Robinson annulations, and various cycloadditions, makes it a versatile starting point in synthesis. chemicalbook.com

The introduction of an iodomethyl group at the 2-position creates a powerful synthetic tool. This scaffold combines the classic reactivity of a cyclohexenone with the potent electrophilicity of an allylic iodide. A plausible, though not yet documented, synthetic route to this compound could involve the selective allylic iodination of 2-methyl-2-cyclohexen-1-one.

Proposed Synthesis:

StepReactantReagentsProductReaction Type
12-Methyl-2-cyclohexen-1-oneN-Iodosuccinimide (NIS), Radical Initiator (e.g., AIBN)This compoundAllylic Halogenation

This proposed building block would be highly reactive towards a range of nucleophiles (e.g., organocuprates, enolates, amines, thiols), which could selectively displace the iodide to form a new C-C, C-N, or C-S bond at the allylic position. Simultaneously, the enone moiety remains available for conjugate addition or other carbonyl-related reactions.

Overview of Academic Research Directions

While specific academic research on this compound is not extensively documented, its structure points toward several promising research avenues. Its bifunctional nature makes it an ideal candidate for developing novel tandem reactions or domino sequences, where multiple bonds are formed in a single operation.

Potential research directions could include:

Synthesis of Fused Ring Systems: Intramolecular reactions, where a nucleophile tethered to the cyclohexenone ring displaces the iodide, could lead to the formation of bicyclic or polycyclic structures.

Organocatalysis and Asymmetric Synthesis: The development of catalytic, enantioselective methods for its reactions would be a significant advancement, providing access to chiral molecules.

Medicinal Chemistry: Given that substituted cyclohexenones can exhibit biological activity, this compound could serve as a precursor for libraries of novel compounds to be screened for therapeutic potential. nih.gov For instance, the related compound 2-iodo-3-methyl-2-cyclohexen-1-one has been investigated for its antimicrobial and anticancer properties. sigmaaldrich.com

Compound Properties

Below are tables detailing the physical and chemical properties of the proposed precursor and the target compound. Data for the target compound is estimated based on its structure, as experimental data is not widely available.

Table 1: Physical Properties of 2-Methyl-2-cyclohexen-1-one

PropertyValueReference
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
Boiling Point176-179 °C
Density0.972 g/mL at 25 °C
FormLiquid

Table 2: Predicted Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₉IO
Molecular Weight236.05 g/mol
FormLikely a solid or high-boiling liquid
ReactivityHigh (sensitive to light and nucleophiles)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105956-33-0

Molecular Formula

C7H9IO

Molecular Weight

236.05 g/mol

IUPAC Name

2-(iodomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4-5H2

InChI Key

OOXRMVYIOFKWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CI

Origin of Product

United States

Synthetic Methodologies for 2 Iodomethyl Cyclohex 2 En 1 One and Its Precursors

De Novo Synthesis from Simpler Cyclohexanone (B45756)/Cyclohexenone Derivatives

The construction of the 2-(iodomethyl)cyclohex-2-en-1-one framework often begins with readily available cyclohexanone or cyclohexenone precursors. These methods involve the sequential introduction of the required functional groups.

Strategies Involving Direct Halogenation and Functionalization

One common strategy involves the synthesis of a 2-methylcyclohex-2-en-1-one precursor, which can then undergo allylic halogenation. A plausible synthesis of 2-methylcyclohex-2-en-1-one can start from 1-methylcyclohexene. chegg.com This precursor can be synthesized from cyclohexanone through a Wittig reaction or by Grignard addition of a methyl group followed by dehydration. Once 2-methylcyclohex-2-en-1-one is obtained, it can be subjected to allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. masterorganicchemistry.com This reaction selectively installs a bromine atom at the allylic position to yield 2-(bromomethyl)cyclohex-2-en-1-one.

The subsequent conversion of the bromomethyl group to the desired iodomethyl functionality is typically achieved through a Finkelstein reaction. wikipedia.org This nucleophilic substitution reaction involves treating the 2-(bromomethyl)cyclohex-2-en-1-one with an excess of sodium iodide in a solvent like acetone (B3395972). The insolubility of the resulting sodium bromide in acetone drives the reaction to completion, affording this compound. wikipedia.org

StepReactantReagentsProduct
12-Methylcyclohex-2-en-1-oneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)2-(Bromomethyl)cyclohex-2-en-1-one
22-(Bromomethyl)cyclohex-2-en-1-oneSodium Iodide (NaI), AcetoneThis compound

Introduction of the Iodomethyl Moiety via Specialized Reagents

A more direct approach involves the preparation of 2-(hydroxymethyl)cyclohex-2-en-1-one as a key intermediate. This precursor can be synthesized via a Morita-Baylis-Hillman reaction of 2-cyclohexen-1-one (B156087) with formaldehyde. organic-chemistry.org The resulting allylic alcohol can then be converted to the corresponding iodide.

A highly effective method for this transformation is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄) to convert the primary alcohol directly into the primary iodide. The reaction proceeds under mild conditions and is known for its high yields. organic-chemistry.orgwikipedia.orgyoutube.com The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the iodide nucleophile in an Sₙ2 fashion. wikipedia.org

An alternative to the Appel reaction is the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with iodide. The alcohol is first reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. This ester is then treated with sodium iodide in a suitable solvent to displace the sulfonate and form the desired this compound.

PrecursorReagents for IodinationProduct
2-(Hydroxymethyl)cyclohex-2-en-1-oneTriphenylphosphine (PPh₃), Iodine (I₂)This compound
2-(Hydroxymethyl)cyclohex-2-en-1-one1. Methanesulfonyl chloride (MsCl), Pyridine; 2. Sodium Iodide (NaI)This compound

Preparation from Related Cyclic Alkenes or Enones

The synthesis can also commence from more complex cyclic systems, allowing for the introduction of chirality or other functionalities early in the synthetic sequence.

Transformations from Alpha-Substituted Cyclohexenone Analogs

The synthesis of 2-substituted cyclohexenones can be achieved through various methods, including the Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexene (B86901) ring. wikipedia.org For instance, the reaction of a 1-substituted diene with an appropriate dienophile can lead to a cyclohexene derivative that can be further oxidized to the desired cyclohexenone.

Another approach involves the functionalization of pre-existing cyclohexenones. For example, 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives can be synthesized via a one-pot Knoevenagel/Michael reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione. ias.ac.in While not directly leading to the target compound, these methods highlight the versatility of cyclohexenone chemistry in generating diverse substitution patterns.

Asymmetric Synthetic Routes to Chiral Cyclohexenone Derivatives

The development of asymmetric routes to chiral cyclohexenone derivatives is of significant interest for the synthesis of enantiomerically pure natural products and pharmaceuticals. Several strategies have been developed to achieve this.

One approach is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases, which can generate chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. acs.org Another method involves the stereoselective conjugate addition of organometallic reagents to chiral 2-substituted-2-cyclohexen-1-ones. acs.org

Furthermore, optically active 4-substituted 2-cyclohexenones can be synthesized via an intramolecular aldol (B89426) condensation mediated by organocatalysts, which helps to avoid the erosion of optical purity. nih.gov The enantioselective preparation of γ-substituted cyclohexenones, such as 4-hydroxycyclohex-2-enone derivatives, has also been achieved through asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts. mdpi.com These chiral building blocks can then be elaborated to the target this compound while retaining stereochemical integrity.

Asymmetric StrategyKey TransformationChiral Product
Enzymatic DesymmetrizationEne-reductase catalyzed hydrogenationChiral 4,4-disubstituted 2-cyclohexenones
Conjugate AdditionStereoselective addition to chiral enonesChiral 3-substituted cyclohexanones
Organocatalytic CyclizationIntramolecular aldol condensationOptically active 4-substituted 2-cyclohexenones
Asymmetric Transfer HydrogenationRuthenium-catalyzed reductionChiral 4-hydroxycyclohexenone derivatives

Modern Catalytic and Reagent-Based Approaches to the this compound Framework

Recent advances in catalysis offer more direct and efficient routes to functionalized cyclohexenones. Metallaphotoredox catalysis, for example, has enabled the direct functionalization of allylic C-H bonds. semanticscholar.org This approach could potentially be applied to the direct conversion of 2-methylcyclohex-2-en-1-one to a functionalized derivative that can be converted to the iodide.

Group IX-metal catalysis (Co, Rh, Ir) has also emerged as a powerful tool for intermolecular allylic C-H functionalization, offering complementarity to traditional palladium-catalyzed reactions. rsc.org These methods could provide a direct entry to 2-functionalized cyclohexenones from simple olefins. Additionally, catalytic allylic oxidation of cyclohexene using air over metal-containing catalysts can produce 2-cyclohexen-1-one and 2-cyclohexen-1-ol, which are key precursors. researchgate.net

While direct catalytic iodomethylation of a cyclohexenone precursor is still a developing area, these modern catalytic methods provide promising avenues for more atom- and step-economical syntheses of this compound and its derivatives in the future.

Chemical Reactivity and Mechanistic Pathways of 2 Iodomethyl Cyclohex 2 En 1 One

Reactivity Governed by the Cyclohex-2-en-1-one Core

The reactivity of 2-(iodomethyl)cyclohex-2-en-1-one is significantly influenced by the inherent chemical properties of its cyclohex-2-en-1-one core. This structural motif features an α,β-unsaturated carbonyl system, which is susceptible to a variety of chemical transformations. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the carbonyl oxygen nucleophilic. This electronic arrangement is central to the diverse reactivity of the molecule.

Conjugate Additions (Michael-type Reactions)

The cyclohex-2-en-1-one core readily participates in Michael-type or conjugate addition reactions, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.orgchemistrysteps.com This type of reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org The general mechanism involves the addition of a Michael donor (a nucleophile) to a Michael acceptor (the α,β-unsaturated carbonyl compound). wikipedia.orgorganic-chemistry.org

The reaction typically proceeds in three main steps:

Deprotonation: A base abstracts a proton from the Michael donor to generate a stabilized carbanion, often an enolate. masterorganicchemistry.com

Conjugate Addition: The resulting nucleophile attacks the β-carbon of the cyclohex-2-en-1-one ring. masterorganicchemistry.com

Protonation: The intermediate enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

A wide array of nucleophiles, including enolates, amines, thiols, and organocuprates, can be employed in Michael additions. chemistrysteps.commasterorganicchemistry.com The use of doubly stabilized carbon nucleophiles, such as those derived from malonic esters or β-ketoesters, is particularly common and effective. chemistrysteps.comlibretexts.org The reaction is generally thermodynamically controlled, favoring the formation of the more stable 1,4-addition product. organic-chemistry.org Asymmetric versions of the Michael reaction have also been developed, utilizing chiral catalysts to achieve high levels of enantioselectivity. wikipedia.org

The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a new six-membered ring, ultimately forming a cyclohexenone derivative. jove.comuitm.edu.my

Michael Donor (Nucleophile) Michael Acceptor Product Type Key Features
Enolates (e.g., from malonic esters, β-ketoesters)α,β-Unsaturated ketones/aldehydes1,5-Dicarbonyl compoundsWidely used for C-C bond formation. wikipedia.orgchemistrysteps.com
Organocuprates (Gilman reagents)α,β-Unsaturated ketones/aldehydesβ-Substituted carbonylsFavors 1,4-addition over 1,2-addition. masterorganicchemistry.com
Amines, Thiolsα,β-Unsaturated ketones/aldehydesβ-Amino/Thio carbonyl compoundsDemonstrates the versatility of nucleophiles. masterorganicchemistry.com
Enaminesα,β-Unsaturated ketones/aldehydes1,5-Dicarbonyl compounds (after hydrolysis)An alternative to enolate chemistry.

Cycloaddition Reactions

The double bond within the cyclohex-2-en-1-one ring system can act as a dipolarophile or dienophile in various cycloaddition reactions, leading to the formation of new ring systems. These reactions are powerful tools for constructing complex polycyclic architectures.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the cyclohex-2-en-1-one) to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is highly valued for its ability to create two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ketone in the cyclohexenone ring. libretexts.orgyoutube.com

When cyclic dienophiles like cyclohex-2-en-1-one are used, the resulting products are often bicyclic systems. masterorganicchemistry.com The stereochemical outcome of the Diels-Alder reaction is predictable, with the substituents on the dienophile retaining their original stereochemistry in the product. libretexts.org Furthermore, the "endo rule" often governs the stereoselectivity when a bridged bicyclic product is formed, though exceptions can occur. libretexts.org Lewis acid catalysis is frequently employed to accelerate the reaction and enhance its regioselectivity and stereoselectivity. researchgate.net

Diene Dienophile Product Conditions Key Findings
Isoprene2-Carbomethoxy-2-cyclohexen-1-onePara-addition productStannic chloride catalysisHigh regioselectivity, favoring the "para" adduct. researchgate.net
trans-Piperylene2-Carbomethoxy-2-cyclohexen-1-one"Ortho" adductStannic chloride catalysisFollows the "ortho" rule for unsymmetrical dienes. researchgate.net
Various Dienes2-Carbomethoxy-2-cyclohexen-1-onecis-1-Octalone systemStannic chloride catalysis, variable temp.Stereoselectivity is influenced by temperature and the diene's structure. researchgate.net
CyclopentadieneN-AcryloyloxazolidinoneBicyclic adductHeterogeneous copper(II)-bis(oxazoline) catalystExample of asymmetric Diels-Alder catalysis. sigmaaldrich.com

The carbon-carbon double bond of the cyclohex-2-en-1-one can undergo a [2+2] photocycloaddition with an alkene upon photochemical irradiation. wikipedia.org This reaction is a powerful method for the synthesis of cyclobutane (B1203170) rings. The mechanism is not concerted but proceeds through a stepwise pathway involving a diradical intermediate. wikipedia.org

The process begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet enone then interacts with the ground-state alkene to form an exciplex and subsequently a triplet diradical. Finally, spin inversion to a singlet diradical allows for the closure to the cyclobutane product. wikipedia.org The use of cyclic enones is advantageous as it prevents competitive cis-trans isomerization. wikipedia.org

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (the cyclohex-2-en-1-one) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions, often referred to as Huisgen cycloadditions, is a concerted [4π + 2π] process. organic-chemistry.orgnumberanalytics.com The cyclohexenone acts as the 2π component in this reaction.

A variety of 1,3-dipoles can be used, such as nitrones, azides, and nitrile oxides, leading to the formation of different five-membered heterocycles like isoxazolidines or triazoles. wikipedia.orgacs.orgyoutube.com The regioselectivity of the cycloaddition is a key aspect and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.orgacs.org For instance, in reactions with cyclic nitrones, cyclic carbonyl-type dipolarophiles like cyclohexenone tend to yield the meta adduct. acs.org

1,3-Dipole Dipolarophile Product Key Features
Chiral Cyclic Nitrone2-Cyclohexen-1-one (B156087)meta-Adduct (Isoxazolidine)Regioselectivity is dependent on the cyclic nature of the dipolarophile. acs.org
Nitrile OxideAlkene/AlkyneIsoxazoline/IsoxazoleA common route to β-hydroxycarbonyl or β-dicarbonyl compounds after cleavage. wikipedia.org
AzideAlkyne1,2,3-TriazoleThe basis for "click chemistry," often catalyzed by copper. youtube.com

Enone Derivatizations and Functional Group Interconversions

The carbonyl group and the α-carbon of the cyclohex-2-en-1-one core are sites for various derivatizations and functional group interconversions. For example, alcohols can be converted into better leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles in SN2 reactions. ub.edu This allows for the introduction of a wide range of functional groups. The conversion of alcohols to alkyl halides is another common transformation that can be achieved using various reagents, with the mechanism (SN1 or SN2) depending on the substrate and reaction conditions. ub.edu

Carbonyl Reactivity and Reductions

The α,β-unsaturated ketone moiety in this compound presents two electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. Nucleophilic attack can therefore occur at either position. The reduction of this system with hydride reagents highlights this duality.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to a mixture of products arising from two main pathways: 1,2-addition, which involves the direct attack of the hydride on the carbonyl carbon to yield an alcohol, and 1,4-addition (or conjugate addition), where the hydride adds to the β-carbon. reddit.com For α,β-unsaturated ketones, direct reduction of the carbonyl is often desired. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a protic solvent like methanol (B129727), is a highly effective method for the selective 1,2-reduction of enones. reddit.com This method generates the corresponding 2-(iodomethyl)cyclohex-2-en-1-ol, leaving the double bond and the iodomethyl group intact. The role of the cerium salt is to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating direct hydride attack at the carbonyl carbon.

Table 1: Outcomes of Reduction of this compound

ReagentPredominant Reaction TypeExpected Major Product
NaBH₄, Methanol1,2- and 1,4-AdditionMixture of 2-(Iodomethyl)cyclohex-2-en-1-ol and 2-(Iodomethyl)cyclohexanone
NaBH₄, CeCl₃, Methanol (Luche Reduction)1,2-Addition2-(Iodomethyl)cyclohex-2-en-1-ol
Alpha-Proton Abstraction and Enolate Chemistry

The acidity of protons on the carbon atoms alpha to the carbonyl group is a cornerstone of carbonyl chemistry, leading to the formation of enolates, which are potent nucleophiles. masterorganicchemistry.com In the case of this compound, there are two positions where proton abstraction can occur to form a resonance-stabilized enolate. libretexts.org

The most common site for deprotonation is the α'-carbon (C6), which is a saturated carbon adjacent to the carbonyl group. Abstraction of a proton from this position by a suitable base (e.g., lithium diisopropylamide, LDA) generates a classic enolate where the negative charge is delocalized onto the carbonyl oxygen. libretexts.org

Alternatively, in α,β-unsaturated systems, abstraction of a proton from the γ-carbon (C4) is also possible. stackexchange.com This leads to the formation of an extended or "vinylogous" enolate, where the negative charge is delocalized over the entire five-atom system (O=C-C=C-C⁻). The regioselectivity of deprotonation (α' vs. γ) can often be controlled by the choice of base, solvent, and temperature, allowing for selective subsequent reactions such as alkylation or aldol additions. However, any planned enolate reaction must consider the electrophilic nature of the iodomethyl group, which could potentially lead to intramolecular side reactions.

Table 2: Potential Enolate Intermediates of this compound

Site of DeprotonationResulting EnolateDescription
α'-Carbon (C6)Standard EnolateCharge delocalized between C6 and the carbonyl oxygen.
γ-Carbon (C4)Extended EnolateCharge delocalized across the O=C-C=C-C system.

Reactivity Driven by the Iodomethyl Substituent

The carbon-iodine bond in the iodomethyl group is relatively weak, making it a focal point for reactivity, particularly transformations involving radical intermediates. This pathway offers a powerful method for constructing new carbon-carbon bonds and accessing complex molecular architectures.

Radical-Mediated Transformations

The homolytic cleavage of the C-I bond in this compound generates a primary carbon-centered radical. This transformation can be initiated under various conditions. Classic methods involve the use of radical initiators like azobisisobutyronitrile (AIBN) in conjunction with a radical mediator such as tributyltin hydride (Bu₃SnH). wikipedia.org More modern approaches utilize photoredox catalysis, where visible light and a suitable photocatalyst trigger a single-electron transfer (SET) process to cleave the C-I bond. mdpi.com

Once generated, the primary radical (•CH₂-C₆H₇O) is poised for rapid intramolecular reactions. The most favorable pathway is typically a 5-exo-trig cyclization, where the radical attacks the adjacent double bond at the C2 position. wikipedia.org This cyclization is kinetically favored according to Baldwin's rules and results in the formation of a thermodynamically stable five-membered ring fused to the existing six-membered ring. This process generates a bicyclo[4.1.0]heptane skeleton with a new tertiary radical at the C2 position. This intermediate can then be trapped, for example by abstracting a hydrogen atom from a donor like Bu₃SnH, to yield the final, stable bicyclic product. rsc.org

Table 3: Common Methods for Generating Carbon-Centered Radicals from Alkyl Iodides

MethodReagentsMechanism
Tin-MediatedBu₃SnH, AIBN (initiator)A tributyltin radical abstracts the iodine atom, generating the carbon-centered radical in a chain reaction.
Photoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex), Visible LightThe excited photocatalyst engages in single-electron transfer with the alkyl iodide, leading to C-I bond cleavage. mdpi.com
Atom Transfer Radical Cyclization (ATRC)

Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method that uses a transition metal catalyst to mediate the formation and cyclization of radicals. mdpi.com In this process, a catalyst, typically a copper(I) or iron(II) complex, abstracts the iodine atom from this compound. mdpi.commdpi.com This generates the same primary carbon-centered radical as in other radical methods and a higher oxidation state metal-halide species (e.g., LₙCu(II)I).

The radical then undergoes the same regioselective 5-exo-trig cyclization onto the enone double bond to form the bicyclo[4.1.0]heptanyl radical intermediate. mdpi.com In the final step, the oxidized metal complex transfers the halogen atom back to the newly formed tertiary radical. This step regenerates the active lower-oxidation-state catalyst and yields a functionalized bicyclic product, where a halogen atom is installed at the C2 position. ATRC is highly atom-economical as the halogen is retained in the final product, which is then available for further synthetic manipulation. mdpi.com

Table 4: Mechanistic Steps of ATRC for this compound

StepDescriptionIntermediate/Product
1. ActivationA transition metal catalyst (e.g., Cu(I) complex) abstracts the iodine atom.Carbon-centered radical at the methylene (B1212753) group.
2. CyclizationThe radical undergoes intramolecular 5-exo-trig addition to the double bond.Bicyclo[4.1.0]heptanyl radical.
3. DeactivationThe oxidized metal complex transfers an iodine atom back to the cyclized radical.2-Iodo-bicyclo[4.1.0]heptan-2-one and regenerated catalyst.
Reductive Processes (e.g., Samarium(II) Iodide-Mediated)

Samarium(II) iodide (SmI₂) is a versatile and potent single-electron reducing agent widely used in organic synthesis. wikipedia.org Its reactivity with a bifunctional substrate like this compound is of significant interest as it can interact with both the alkyl iodide and the enone functionalities. nih.gov

SmI₂ is known to readily reduce alkyl iodides via single-electron transfer to generate carbon-centered radicals. nih.gov In the absence of other directing factors, the primary reaction of SmI₂ with this compound would be the formation of the primary radical. This radical would then undergo the expected 5-exo-trig cyclization. The resulting tertiary radical can be further reduced by a second equivalent of SmI₂ to form a nucleophilic organosamarium species. nih.gov Quenching this intermediate with a proton source, such as methanol or water, would yield the reduced bicyclo[4.1.0]heptanone product.

Alternatively, SmI₂ can also reduce carbonyl groups to form ketyl radical anions. nih.gov However, the reduction of alkyl iodides is generally faster than that of ketones. The chemoselectivity of SmI₂ can be fine-tuned with additives. nih.govchem-station.com For instance, the addition of a proton source like an alcohol can favor pathways involving protonation of intermediates, while additives like hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the reduction potential of SmI₂, potentially altering the reaction course. wikipedia.orgnih.gov In this specific case, the most probable outcome is the reductive cyclization initiated at the iodomethyl group.

Table 5: Plausible Reaction Pathways with Samarium(II) Iodide

PathwayInitial StepKey Intermediate(s)Final Product (after proton quench)
A: Reductive CyclizationSET to C-I bondPrimary radical -> Bicyclic radical -> Organosamarium speciesBicyclo[4.1.0]heptan-2-one
B: Carbonyl ReductionSET to C=O groupKetyl radical anion2-(Iodomethyl)cyclohex-2-en-1-ol (or pinacol-coupled dimer)

Electrophilic and Nucleophilic Processes Involving the Iodide

The carbon-iodine bond in this compound is a focal point of its reactivity. The iodide atom can act as a leaving group in nucleophilic substitution reactions, or the carbon to which it is attached can be involved in the formation of organometallic reagents.

Iodolactonization is an intramolecular cyclization reaction that involves the reaction of an alkene with an iodine source in the presence of an internal nucleophile, typically a carboxylic acid, to form an iodinated lactone. chemistrylearner.comwikipedia.org The general mechanism commences with the electrophilic addition of an iodonium (B1229267) ion to the double bond, forming a cyclic iodonium intermediate. This is followed by an intramolecular nucleophilic attack from the tethered carboxylate, leading to the formation of a lactone ring. chemistrylearner.com The regioselectivity of the ring-closure is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. wikipedia.org

While there are no specific literature reports on the iodolactonization of a derivative of this compound containing a tethered carboxylic acid, we can postulate its potential reactivity. For a hypothetical substrate such as (Z)-4-(2-(iodomethyl)-6-oxocyclohex-1-en-1-yl)but-3-enoic acid, an intramolecular iodolactonization could potentially proceed. The reaction would likely be initiated by an external electrophilic iodine source, as the allylic iodide of the starting material is not in itself an iodonium ion precursor for this type of transformation. The presence of the electron-withdrawing ketone would likely influence the reactivity of the enone double bond towards electrophilic attack.

Halocyclization reactions follow a similar mechanistic principle but can involve a wider range of nucleophiles, such as alcohols or amines, leading to the formation of cyclic ethers or amines, respectively. The core principle of the formation of a halonium ion intermediate followed by intramolecular nucleophilic attack remains central to this class of reactions.

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.org It typically employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.com The carbenoid transfers a methylene group to the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene. wikipedia.orgchemtube3d.com While the classic Simmons-Smith reagent is effective for many alkenes, modifications have been developed to enhance reactivity and accommodate a wider range of functional groups. organic-chemistry.org

The direct application of Simmons-Smith conditions to this compound presents an interesting hypothetical scenario. The molecule contains both a C=C double bond that could be cyclopropanated and an allylic iodide that could potentially form an organozinc reagent. It is conceivable that treatment of this compound with a zinc-copper couple could lead to the formation of a zinc carbenoid in situ. This newly formed organometallic species could then either react intramolecularly with the adjacent double bond to form a bicyclic cyclopropane (B1198618) derivative or participate in intermolecular reactions with other alkenes.

However, the reactivity of the enone system must be considered. The electron-deficient nature of the double bond in the cyclohexenone ring might render it less reactive towards the electrophilic Simmons-Smith reagent compared to electron-rich alkenes. Furthermore, the ketone carbonyl group could potentially coordinate with the zinc reagent, influencing the stereochemical outcome of the cyclopropanation.

A plausible, though not experimentally documented, reaction is the intramolecular cyclopropanation. This would lead to the formation of a highly strained tricyclic ketone. The feasibility of such a transformation would depend on the delicate balance between the rate of carbenoid formation and the rate of its intramolecular addition.

Hypothetical Reaction Reagents Potential Product Key Considerations
Intramolecular Simmons-Smith CyclopropanationZn(Cu), CH₂Cl₂Bicyclo[4.1.0]heptan-2-one derivativeReactivity of the electron-deficient double bond; potential for intermolecular reactions.
Intermolecular Simmons-Smith CyclopropanationWith added alkene (e.g., cyclohexene)Cyclopropanated external alkeneCompetition between intramolecular and intermolecular pathways.

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot procedure to form a product that incorporates structural elements from each component. organic-chemistry.orgnih.gov These strategies are highly valued in organic synthesis for their efficiency and atom economy.

There is a lack of specific literature detailing the participation of this compound in cascade or multicomponent reactions. However, its structure suggests a high potential for such transformations. The allylic iodide can initiate radical or ionic processes, and the enone system is an excellent Michael acceptor and dienophile.

A hypothetical cascade reaction could be initiated by the formation of an allylic radical from this compound using a radical initiator or photoredox catalysis. This radical could then undergo an intermolecular addition to a suitable acceptor, such as an activated alkene or alkyne. The resulting radical intermediate could then be trapped intramolecularly by the enone double bond, leading to the formation of a complex polycyclic system.

In the realm of multicomponent reactions, one could envision a process where the allylic iodide of this compound reacts with a metal catalyst to form a π-allylmetal complex. This complex could then react with an aldehyde and an amine in a catalytic cycle to generate a complex homoallylic amine, a transformation that has been demonstrated with other allylic halides. nih.gov

Hypothetical Cascade/Multicomponent Reaction Initiation/Catalysis Potential Reactants Potential Product Class
Radical CascadeAIBN, Bu₃SnH or Photoredox CatalystActivated Alkenes/AlkynesPolycyclic Ketones
Multicomponent ReactionPalladium(0) or other transition metalsAldehydes, AminesComplex Homoallylic Amines

Mechanistic Elucidation of Reactions Involving 2 Iodomethyl Cyclohex 2 En 1 One

Experimental Mechanistic Probes and Techniques

To unravel the intricate details of reaction mechanisms involving 2-(Iodomethyl)cyclohex-2-en-1-one, a combination of experimental techniques is employed. These methods are designed to detect and characterize transient species, determine the sequence of bond-making and bond-breaking events, and establish the factors that govern reaction rates and selectivity.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of a reaction. By taking spectra at various time points, it is possible to observe the disappearance of starting materials and the appearance of products, and in some cases, the transient formation of intermediates. For instance, in situ IR spectroscopy can detect changes in the carbonyl stretching frequency, providing information about the electronic environment of the ketone group throughout the reaction.

Crossover Experiments: These experiments are particularly useful for determining whether a reaction proceeds via an intermolecular or intramolecular pathway. For example, if a reaction involving this compound is suspected to proceed through a radical mechanism, running the reaction in the presence of a radical trap or a deuterated analogue can provide evidence for the nature of the intermediates.

Isotope Labeling Studies: The use of isotopes, such as ¹³C or deuterium, at specific positions in the this compound molecule can help trace the fate of individual atoms during a reaction. The position of the isotopic label in the final product can reveal information about rearrangement processes and the connectivity of atoms in transition states.

Computational Modeling: While an experimental technique, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental findings. DFT calculations can be used to model the geometries and energies of reactants, transition states, and intermediates, providing a theoretical framework for understanding reaction pathways. rsc.orgresearchgate.net

Technique Information Gained Example Application for this compound
In situ IR SpectroscopyReal-time monitoring of functional group transformationsObserving the shift in the C=O and C=C bond frequencies during a conjugate addition reaction.
Crossover ExperimentsDistinguishing between intramolecular and intermolecular processesReacting a mixture of labeled and unlabeled this compound to see if "crossed" products are formed.
¹³C NMR SpectroscopyTracking the position of carbon atomsDetermining the regioselectivity of a nucleophilic attack by labeling either the carbonyl carbon or the β-carbon.
Radical TrappingDetecting the presence of radical intermediatesUsing a radical scavenger like TEMPO to intercept any radical species formed during a photochemically induced reaction.

Identification and Characterization of Key Reaction Intermediates

The transient species that are formed and consumed during a chemical reaction are known as reaction intermediates. Their identification and characterization are paramount to understanding the reaction mechanism. In reactions of this compound, several types of intermediates can be postulated depending on the reaction conditions.

Carbocation Intermediates: In the presence of a Lewis acid or under solvolysis conditions, the iodide can depart to form a resonance-stabilized allylic carbocation. This carbocation would have positive charge distributed between the carbon bearing the methyl group and the γ-carbon of the enone system. The formation of such an intermediate would be favored by polar protic solvents.

Enolate Intermediates: The α-protons of the cyclohexenone ring are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions such as the Michael addition and aldol (B89426) condensations. The structure of the enolate, specifically the position of the double bond, will dictate the regioselectivity of subsequent reactions.

Radical Intermediates: Photochemical reactions or reactions initiated by radical initiators can lead to the homolytic cleavage of the carbon-iodine bond, generating an allylic radical. This radical can then participate in a variety of radical-mediated processes, such as additions to alkenes or cyclization reactions.

The direct observation of these intermediates is often challenging due to their short lifetimes. Low-temperature spectroscopic techniques (cryo-spectroscopy) can sometimes be used to trap and characterize these fleeting species. More commonly, their existence is inferred from the products of the reaction and through trapping experiments.

Intermediate Type Generating Conditions Potential Subsequent Reactions
Allylic CarbocationLewis acid, polar protic solventNucleophilic attack, elimination
EnolateBaseAlkylation, aldol reaction, Michael addition
Allylic RadicalLight, radical initiatorRadical addition, cyclization, dimerization

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with a reaction, which are essential for a complete mechanistic picture.

Kinetic Studies: These studies involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and other variables. The rate law derived from these experiments can provide evidence for the molecularity of the rate-determining step. For example, a reaction that is first-order in this compound and first-order in a nucleophile would suggest a bimolecular rate-determining step. Arrhenius plots, which graph the natural logarithm of the rate constant against the inverse of the temperature, can be used to determine the activation energy of the reaction, providing insight into the energy barrier that must be overcome. researchgate.net

Thermodynamic Studies: Thermodynamics governs the relative stability of reactants and products and thus the position of equilibrium. By measuring the equilibrium constant for a reversible reaction, the standard Gibbs free energy change (ΔG°) can be calculated. This value indicates whether the reaction is spontaneous under standard conditions. In many cases, reactions can be under either kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy). youtube.com At higher temperatures, the reaction can become reversible and is under thermodynamic control, where the major product is the most stable one. youtube.com For reactions of this compound, this could mean a choice between a 1,2-addition product (often the kinetic product) and a 1,4-addition product (often the thermodynamic product). masterorganicchemistry.comyoutube.com

Parameter How it's Determined Significance for Mechanism
Rate LawVarying reactant concentrations and measuring reaction rateIndicates the molecules involved in the rate-determining step.
Activation Energy (Ea)Temperature dependence of the rate constant (Arrhenius plot)Represents the minimum energy required for the reaction to occur.
Enthalpy of Reaction (ΔH°)Calorimetry, temperature dependence of the equilibrium constantMeasures the heat absorbed or released during the reaction.
Entropy of Reaction (ΔS°)Temperature dependence of the equilibrium constantReflects the change in disorder of the system during the reaction.

Stereochemical Outcome and Control: Regioselectivity and Diastereoselectivity/Enantioselectivity Analysis

The three-dimensional arrangement of atoms in the products of a reaction is a critical aspect of its mechanism. For a chiral molecule like this compound (if a chiral center is introduced), or when it reacts to form chiral products, the stereochemical outcome is of great importance.

Regioselectivity: Many reactions of this compound have the potential to yield more than one constitutional isomer. For example, a nucleophile can attack the carbonyl carbon (1,2-addition), the β-carbon of the enone (1,4-addition or conjugate addition), or the carbon bearing the iodomethyl group (S_N2 or S_N2' substitution). The regioselectivity is often influenced by the nature of the nucleophile ("hard" vs. "soft" nucleophiles), the solvent, and the temperature. For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while soft nucleophiles like cuprates favor 1,4-addition.

Diastereoselectivity and Enantioselectivity: When a new stereocenter is formed in a reaction of this compound, the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of that center are determined by the reaction mechanism. If the starting material is racemic, a chiral catalyst or reagent is required to achieve an enantioselective transformation. The stereochemical outcome is often dictated by the geometry of the transition state. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the approach of the diene can be influenced by the steric bulk of the iodomethyl group, leading to a preference for one diastereomer over the other. The use of chiral Lewis acids can create a chiral environment around the enone, leading to an enantioselective cycloaddition. nih.gov

Stereochemical Aspect Controlling Factors Example in Reactions of this compound
RegioselectivityNucleophile hardness, solvent, temperature1,2- vs. 1,4-addition of an organometallic reagent.
DiastereoselectivitySteric hindrance, existing stereocentersThe facial selectivity of a nucleophilic attack on the enone, directed by a substituent on the ring.
EnantioselectivityChiral catalysts, chiral auxiliariesAsymmetric reduction of the ketone using a chiral reducing agent.

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations for Reaction Pathways)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. DFT calculations are widely used to map out potential energy surfaces for chemical reactions, helping to identify intermediates, transition states, and the most likely reaction pathways. mdpi.com For 2-(Iodomethyl)cyclohex-2-en-1-one, DFT can be applied to explore its diverse reactivity arising from the α,β-unsaturated ketone system and the allylic iodide moiety.

Potential reaction pathways that can be investigated using DFT include:

Nucleophilic Addition: The enone system is susceptible to 1,2-addition at the carbonyl carbon or 1,4-conjugate (Michael) addition at the β-carbon. DFT can calculate the activation barriers for both pathways to predict which is kinetically favored under specific conditions.

Allylic Substitution: The iodomethyl group is a prime site for nucleophilic substitution (S N 2 or S N 2') reactions. Computational models can determine the feasibility of these reactions and compare them with competing addition pathways.

Cycloaddition Reactions: The double bond of the cyclohexenone ring can act as a dienophile in Diels-Alder reactions. DFT studies can provide insights into the concerted or stepwise nature of these cycloadditions. researchgate.net

DFT calculations model the reaction process by optimizing the geometries of reactants, products, and all intervening structures. By connecting these stationary points on the potential energy surface, a detailed mechanistic picture emerges. For instance, in studies of related cyclohexanone (B45756) systems, DFT has been used to successfully model processes like Robinson annulations and photoelectrochemical synthesis, demonstrating its predictive power. researchgate.netresearchgate.net

A typical DFT study involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) that provide a balance between computational cost and accuracy for the system of interest. nih.gov Solvation effects can also be included using implicit or explicit solvent models to better simulate real-world experimental conditions.

Table 1: Illustrative Parameters for a DFT Calculation on a Cyclohexenone Derivative Reaction
ParameterExample SelectionPurpose
MethodDensity Functional Theory (DFT)Provides a good balance of accuracy and computational efficiency for organic molecules.
FunctionalM06-2XA hybrid meta-GGA functional often used for kinetics and thermochemistry in organic reactions.
Basis Set6-311+G(d,p)Defines the set of mathematical functions used to build molecular orbitals, with polarization and diffuse functions for better accuracy.
Solvent ModelPolarizable Continuum Model (PCM) - AcetonitrileSimulates the effect of a solvent environment on the reaction energetics.
TaskTransition State Optimization & Frequency CalculationLocates the highest energy point along the reaction coordinate and confirms it is a true transition state.

Transition State Geometries and Energetics

A crucial aspect of studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. The geometry of the TS reveals the arrangement of atoms during the bond-breaking and bond-forming processes, while its energy relative to the reactants (the activation energy, ΔG ‡ ) determines the reaction rate.

For this compound, computational methods can locate and characterize the transition states for its various potential reactions. For example, in a nucleophilic attack on the carbonyl group, the TS geometry would show the nucleophile approaching the carbon atom at a specific angle (e.g., the Bürgi-Dunitz angle) and a partial bond forming between them. In a Diels-Alder reaction, the TS would show the synchronous or asynchronous formation of two new carbon-carbon bonds. researchgate.net

Computational chemists use algorithms to search the potential energy surface for these saddle points. Once a TS is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. The value of this frequency provides information about the "shape" of the energy barrier.

The calculated activation energies for competing pathways allow for direct comparison of their rates. A lower activation energy implies a faster reaction. For example, by comparing the ΔG ‡ for a 1,4-addition versus an S N 2 reaction at the allylic position, one could predict which reaction is more likely to occur under kinetic control.

Table 2: Hypothetical Calculated Energetics (in kcal/mol) for Competing Reaction Pathways of this compound
Reaction PathwayTransition State (TS)Activation Energy (ΔG‡)Reaction Energy (ΔG_rxn)
1,4-Michael Addition (with Nu⁻)TS_Michael18.5-12.0
1,2-Addition (with Nu⁻)TS_1,2-add22.1-5.5
SN2 Substitution (with Nu⁻)TS_SN216.8-20.3
Note: Values are illustrative and represent the type of data generated from computational studies to compare reaction feasibility.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful predictive tool for understanding the selectivity of chemical reactions. nih.gov

Reactivity: Can be predicted by analyzing frontier molecular orbitals (FMOs). The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic character of a molecule, respectively. For this compound, mapping the LUMO can show which sites are most susceptible to nucleophilic attack.

Regioselectivity: Refers to the preference for reaction at one position over another. masterorganicchemistry.com For instance, in an electrophilic addition to the double bond, DFT calculations can determine the relative stability of the carbocation intermediates formed by attack at either the α- or β-carbon, thus predicting the regiochemical outcome. Similarly, in the photocycloaddition of allene to cyclopentenone, theoretical studies have successfully explained the observed regioselectivity by analyzing the stability of the intermediate biradicals. acs.org

Stereoselectivity: Describes the preferential formation of one stereoisomer over another. youtube.com For reactions involving the cyclohexenone ring, this often relates to facial selectivity—whether a reagent attacks from the top (re) or bottom (si) face of the molecule. Computational models can calculate the transition state energies for both approaches. Steric hindrance from substituents on the ring can raise the energy of one transition state relative to the other, leading to a diastereoselective outcome. beilstein-journals.orgstereoelectronics.org Theoretical investigations into nucleophilic attacks on substituted cyclohexanones have shown that selectivity can be predicted by analyzing the geometries of the reactant-cation complexes. acs.org

By calculating the energy differences between the transition states leading to different regioisomers or stereoisomers, the product ratios can be predicted using the Boltzmann distribution. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to an approximate 10:1 ratio of products.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov

For this compound, MD simulations are particularly useful for conformational analysis. The six-membered ring is not planar and can adopt several conformations, such as half-chair and boat forms. The presence of the double bond prevents the classic chair conformation of cyclohexane. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them. sapub.orgresearchgate.net

Key insights from MD simulations would include:

Ring Flexibility: Determining the preferred conformation of the cyclohexenone ring and the pathways for conformational change.

Substituent Orientation: Analyzing the rotational freedom and preferred orientation of the iodomethyl group relative to the ring. This can have significant implications for reactivity, as the substituent's position can influence steric accessibility to different faces of the ring.

Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide a detailed picture of how the solvent organizes around the solute and influences its conformational preferences.

Applications of 2 Iodomethyl Cyclohex 2 En 1 One in Complex Molecule Synthesis

As a Versatile Platform for Carbocyclic and Heterocyclic Scaffolds

Strategies for Natural Product Total Synthesis (as a Key Intermediate)

Similarly, a thorough review of established total synthesis strategies for various natural products does not highlight 2-(Iodomethyl)cyclohex-2-en-1-one as a frequently employed key intermediate. The quest for elegant and efficient synthetic routes to complex natural products often relies on the strategic use of highly functionalized building blocks. While the structural motifs present in this compound could, in principle, be incorporated into the retrosynthetic analysis of certain natural products, documented instances of its pivotal role in published total syntheses are not found in the available scientific databases.

Enabling Stereoselective Construction of Chiral Centers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.